Sucrose monocaproate
Description
Properties
CAS No. |
61358-54-1 |
|---|---|
Molecular Formula |
C18H32O12 |
Molecular Weight |
440.4 g/mol |
IUPAC Name |
[(2S,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] hexanoate |
InChI |
InChI=1S/C18H32O12/c1-2-3-4-5-11(22)30-18(16(27)14(25)12(23)9(6-19)29-18)17(8-21)15(26)13(24)10(7-20)28-17/h9-10,12-16,19-21,23-27H,2-8H2,1H3/t9-,10-,12-,13-,14+,15+,16-,17+,18+/m1/s1 |
InChI Key |
ZFFCNTZCHDDATQ-UWFDMBNGSA-N |
SMILES |
CCCCCC(=O)OC1(C(C(C(C(O1)CO)O)O)O)C2(C(C(C(O2)CO)O)O)CO |
Isomeric SMILES |
CCCCCC(=O)O[C@@]1([C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)[C@@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO |
Canonical SMILES |
CCCCCC(=O)OC1(C(C(C(C(O1)CO)O)O)O)C2(C(C(C(O2)CO)O)O)CO |
Synonyms |
sucrose caproate sucrose monocaproate |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Regioisomeric Differences
Sucrose monocaproate is part of a broader family of monoacylated TAGs, which include monoacetate (C2:0), monopropionate (C3:0), and monobutyrate (C4:0) derivatives. Key distinctions arise from acyl chain length and regioisomer distribution:
Key Findings :
- Analytical Challenges: Resolution of monocaproate regioisomers requires specialized phenyl-modified columns (65% methyl) for GLC, whereas shorter-chain TAGs can be analyzed using standard np-HPLC–ESI–MS systems .
- Abundance: The TAG class of this compound shows markedly lower species diversity and abundance compared to monoacetate or monobutyrates, as evidenced by ESI–MS data (Tables 5.15–5.17 in ).
Functional and Application-Based Comparisons
- Stability and Solubility: The longer caproyl chain enhances lipophilicity, making this compound less water-soluble than its shorter-chain counterparts. This property is critical in emulsification applications but limits its use in aqueous formulations .
- Biological Interactions: Short-chain TAGs like monoacetate are more readily metabolized by lipases due to their smaller size, whereas monocaproate’s bulkier structure may slow enzymatic hydrolysis, impacting bioavailability .
- Industrial Relevance: Monoacetates and monopropionates are widely used as food preservatives, while monocaproate’s niche applications include specialty surfactants and drug delivery systems requiring controlled release .
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